A Technical Guide to 3-Fluoro-4-methoxyaniline (CAS 366-99-4): Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 3-Fluoro-4-methoxyaniline (CAS 366-99-4): Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-4-methoxyaniline, with CAS number 366-99-4, is a critical fluorinated aniline building block in modern organic synthesis and medicinal chemistry.[1] Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the aniline core, imparts desirable electronic properties, metabolic stability, and binding characteristics to target molecules.[2][3] This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, and safety information. Furthermore, it details its significant applications as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and metabotropic glutamate receptor 1 (mGluR1) antagonists.[4][5][6][7] Detailed experimental protocols for its synthesis and its use in creating more complex heterocyclic systems are provided, alongside visualizations of relevant biological signaling pathways to contextualize its role in drug development.
Physicochemical Properties
3-Fluoro-4-methoxyaniline is a light beige to yellow-brown crystalline powder at room temperature.[7] Its core physical and chemical characteristics are summarized in the table below, making it a reliable and predictable compound for industrial and research applications.[4]
| Property | Value | Reference(s) |
| CAS Number | 366-99-4 | [8][9] |
| Molecular Formula | C₇H₈FNO | [8][9] |
| Molecular Weight | 141.14 g/mol | [9][10] |
| Appearance | White to light beige crystalline powder | [4][7] |
| Melting Point | 81-83 °C | [4][5][10] |
| Boiling Point | 135 °C at 18 mmHg | [4][5][10] |
| Density | 1.176 g/cm³ | [4] |
| Flash Point | >110 °C | [4] |
| Refractive Index | 1.531 | [4] |
| pKa (Predicted) | 4.18 ± 0.10 (Conjugate Acid) | [7] |
| Solubility | Slightly soluble in Chloroform and Methanol | [7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quality control of 3-Fluoro-4-methoxyaniline. Key spectral data are summarized below.
| Spectroscopic Technique | Data Highlights | Reference(s) |
| ¹H NMR | Spectra available, shows characteristic signals for aromatic and amine protons. | [9] |
| ¹³C NMR | Spectra available, shows distinct signals for the seven carbon atoms in the molecule. | [9][10] |
| Mass Spectrometry | Molecular Ion Peak (m/z): 141. Top Peak (m/z): 126. | [9] |
| Infrared (IR) | Spectra available, showing characteristic peaks for N-H, C-F, and aromatic C-H bonds. | [9] |
| Raman Spectroscopy | FT-Raman spectra have been recorded. | [9] |
Safety and Handling
Proper handling of 3-Fluoro-4-methoxyaniline is essential. It is classified as an irritant and is harmful if swallowed, in contact with skin, or inhaled.[9][11]
| Safety Information | Details | Reference(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [7] |
| Signal Word | Warning | [7][10] |
| Hazard Statements | H302: Harmful if swallowed.[9] H312: Harmful in contact with skin.[9] H315: Causes skin irritation.[9] H319: Causes serious eye irritation.[9] H332: Harmful if inhaled.[9] H335: May cause respiratory irritation.[11] | [9][11] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][11] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[6] Store locked up and away from heat, sparks, and open flames.[4][11] | [4][6][11] |
Applications in Drug Discovery
The primary application of 3-Fluoro-4-methoxyaniline is as a versatile building block for synthesizing high-value therapeutic agents.[4] The fluorine and methoxy groups can modulate a drug's pharmacokinetic properties, enhance bioactivity, and improve metabolic stability.[2][3]
-
Kinase Inhibitors: This compound is a known precursor for synthesizing potent kinase inhibitors.[2] For example, it has been used to prepare 7-alkoxy-4-phenylamino-3-quinolinecarbonitriles, which act as dual inhibitors of Src and Abl kinases, targets implicated in various cancers like chronic myelogenous leukemia (CML).[1][12]
-
mGluR1 Antagonists: It serves as a key reagent in the synthesis of novel metabotropic glutamate receptor 1 (mGluR1) antagonists, which are explored for the treatment of chronic pain.[4][7]
-
Other Bioactive Molecules: It has been utilized in the preparation of leucine ureido derivatives that show potent inhibitory activity against aminopeptidase N, an enzyme associated with tumor growth.[4][7] It is also a precursor for heterocyclic compounds like quinoline derivatives, which are used as active pharmaceutical ingredients (APIs) and dyes.[1][12]
Signaling Pathways of Associated Targets
To understand the therapeutic relevance of molecules derived from 3-Fluoro-4-methoxyaniline, it is crucial to visualize their target pathways.
Src family kinases are non-receptor tyrosine kinases that play a pivotal role in signaling pathways controlling cell proliferation, differentiation, migration, and survival.[5] Their activation can lead to oncogenic signaling, making them a key target in cancer therapy.[5]
Group I metabotropic glutamate receptors (mGluR1 and mGluR5) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission.[13] Upon activation by glutamate, mGluR1 stimulates phospholipase C (PLC), leading to the formation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn trigger intracellular calcium release and protein kinase C (PKC) activation.[2][11][13]
Experimental Protocols
Detailed and reliable experimental procedures are critical for successful synthesis. Below are protocols for the synthesis of 3-Fluoro-4-methoxyaniline and its subsequent use.
Synthesis of 3-Fluoro-4-methoxyaniline
This protocol describes the reduction of a nitro-group precursor to yield the target aniline.
Materials:
-
3-Fluoro-4-methoxynitrobenzene (2-fluoro-4-nitroanisole)
-
Ethyl acetate (EtOAc)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen source (e.g., H₂ gas balloon or transfer hydrogenation reagent)
Procedure:
-
Dissolve 3-fluoro-4-methoxynitrobenzene (e.g., 0.5 g, 2.9 mmol) in ethyl acetate (10 mL) in a suitable reaction flask.[7]
-
Carefully add the palladium on carbon catalyst (e.g., 50 mg) to the solution.[7]
-
Purge the flask with nitrogen, then introduce a hydrogen atmosphere (e.g., via a balloon).
-
Stir the reaction vigorously at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with a small amount of ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure (rotary evaporation) to yield the crude product.
-
The resulting 3-fluoro-4-methoxyaniline can be purified further by recrystallization if necessary, affording an off-white solid (typical yield: ~98%).[7]
Application: Synthesis of 6-Fluoro-5-methoxyindole
This protocol demonstrates the use of 3-Fluoro-4-methoxyaniline as a starting material for a multi-step synthesis of a substituted indole.
Materials:
-
3-Fluoro-4-methoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Other reagents for subsequent steps (e.g., chloral hydrate, sodium sulfate, hydroxylamine) as described in the literature.[14]
Procedure (Step 1: Hydrochloride Salt Formation):
-
In a 10 L reactor, add 7.20 L of water and 600 mL (7.80 mol) of concentrated hydrochloric acid.[14]
-
Add 0.86 kg (6.00 mol) of 3-Fluoro-4-methoxyaniline to the acid solution to form the hydrochloride salt.[14]
-
This salt solution is then used as the starting material for subsequent steps, such as a Sandmeyer-type reaction, to build the indole ring system.[14] The full synthesis involves multiple transformations including cyclization and reduction.[14]
Conclusion
3-Fluoro-4-methoxyaniline (CAS 366-99-4) is a high-value chemical intermediate with significant utility in the pharmaceutical and fine chemical industries.[15] Its well-defined physicochemical properties and predictable reactivity make it an indispensable tool for medicinal chemists. As research into targeted therapies expands, the demand for strategically functionalized building blocks like 3-Fluoro-4-methoxyaniline is poised to grow, further cementing its role in the development of next-generation therapeutics for cancer, chronic pain, and other complex diseases.[4][6]
References
- 1. researchgate.net [researchgate.net]
- 2. jneurosci.org [jneurosci.org]
- 3. Revealing an invisible kinase state that accounts for vital biological function - St. Jude Children’s Research Hospital [stjude.org]
- 4. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Src family kinase - Wikipedia [en.wikipedia.org]
- 6. innospk.com [innospk.com]
- 7. 3-Fluoro-4-methoxyaniline | 366-99-4 [chemicalbook.com]
- 8. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. academic.oup.com [academic.oup.com]
- 10. spectrabase.com [spectrabase.com]
- 11. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ossila.com [ossila.com]
- 13. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Page loading... [wap.guidechem.com]
- 15. Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective - PMC [pmc.ncbi.nlm.nih.gov]

